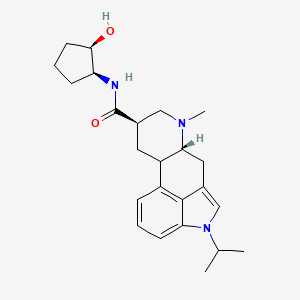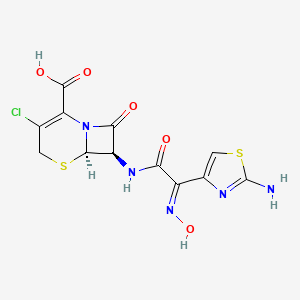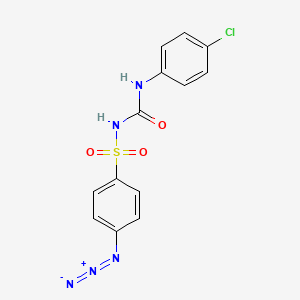
4-(3-ピリジン-2-イル-1H-ピラゾール-4-イル)キノリン
説明
“4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline” is a member of the class of pyrazoles carrying pyridin-2-yl and quinolin-4-yl substituents at positions 3 and 4 respectively . It has a role as a TGFbeta receptor antagonist . It is a member of pyrazoles, a member of pyridines and a member of quinolines .
Molecular Structure Analysis
The molecular formula of “4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline” is C17H12N4 . The IUPAC name is 4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline . The InChI is InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H, (H,20,21) .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline” is 272.30 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 490.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 72.9±3.0 kJ/mol . The flash point is 268.7±15.1 °C .科学的研究の応用
薬物研究
“4-(3-ピリジン-2-イル-1H-ピラゾール-4-イル)キノリン”は、実験的な低分子です . この化合物は、創薬における潜在的な用途について研究されています . しかし、その薬力学、吸収、分布、代謝、排泄に関する詳細な情報は入手できません .
TGF-β受容体タイプ1の標的化
この化合物は、TGF-β受容体タイプ1の潜在的な標的として特定されています . 形質転換成長因子-β(TGF-β)経路は、細胞成長、細胞分化、アポトーシス、細胞恒常性などのさまざまな生物学的プロセスにおいて重要な役割を果たしています . したがって、TGF-β受容体タイプ1を標的とすることは、さまざまな疾患の治療において重要な意味を持つ可能性があります。
合成と生物医学的応用
この化合物は、1H-ピラゾロ[3,4-b]ピリジン類に属します . これらの化合物は、プリン塩基であるアデニンとグアニンとの類似性が高いため、医薬品化学者の注目を集めてきました . 5500以上の文献に記載されている30万を超える1H-ピラゾロ[3,4-b]ピリジン類が報告されています . これらの構造の合成とその生物医学的応用は、活発な研究分野です .
キノリン誘導体
“4-(3-ピリジン-2-イル-1H-ピラゾール-4-イル)キノリン”は、キノリンの誘導体です . キノリンとその誘導体は、さまざまな生物学的および医薬品的に重要な化合物の合成に使用されています . これらは、ベンゼン環とピリジン部分が融合した特徴的な二重環構造を持っています {__svg_loss__}.
作用機序
将来の方向性
特性
IUPAC Name |
4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCXZJCWDGCXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332266 | |
| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
396129-53-6 | |
| Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Pyridin-2-yl)(1H)-pyrazol-4-yl quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675597.png)


![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)

![6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL](/img/structure/B1675605.png)






